Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-
Overview
Description
Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- is a complex organic compound known for its unique structural properties and versatile applications. This compound is characterized by a fused ring system that includes pyrazine and quinoxaline moieties, with four phenyl groups attached at the 2, 3, 7, and 8 positions. Its structure contributes to its stability and reactivity, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate diamines with diketones, followed by cyclization and subsequent functionalization to introduce the phenyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents
Major Products
The major products formed from these reactions include various substituted pyrazinoquinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- exerts its effects is largely dependent on its interaction with molecular targets. In electronic applications, its π-conjugated system facilitates efficient charge transfer and strong π-π stacking interactions, enhancing the performance of semiconductors and OLEDs . In biological systems, its ability to generate reactive oxygen species upon light activation makes it an effective photosensitizer for photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazino[2,3-g]quinoxaline-2,7-dione: Known for its semiconductor properties and used in organic thin-film transistors.
Thieno[3,2-b]thiophene derivatives: Exhibits similar electronic properties and is used in similar applications.
Carbazole derivatives: Employed in OLEDs and other optoelectronic devices.
Uniqueness
Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- stands out due to its unique combination of structural rigidity and electronic properties. The presence of four phenyl groups enhances its stability and allows for versatile functionalization, making it a preferred choice in various high-performance applications .
Properties
IUPAC Name |
2,3,7,8-tetraphenylpyrazino[2,3-g]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22N4/c1-5-13-23(14-6-1)31-32(24-15-7-2-8-16-24)36-28-22-30-29(21-27(28)35-31)37-33(25-17-9-3-10-18-25)34(38-30)26-19-11-4-12-20-26/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYHHJPLDCMQFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3N=C2C5=CC=CC=C5)N=C(C(=N4)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560890 | |
Record name | 2,3,7,8-Tetraphenylpyrazino[2,3-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80829-03-4 | |
Record name | 2,3,7,8-Tetraphenylpyrazino[2,3-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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